Product packaging for Azepan-3-ol(Cat. No.:CAS No. 7659-65-6)

Azepan-3-ol

Cat. No.: B3057093
CAS No.: 7659-65-6
M. Wt: 115.17 g/mol
InChI Key: SWIMYOUDBYVEIN-UHFFFAOYSA-N
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Description

Azepan-3-ol is a chemical compound with the molecular formula C6H13NO and a molecular weight of 115.17 g/mol . It features a seven-membered azepane ring substituted with a hydroxyl group at the 3-position, making it a valuable heterocyclic building block in organic synthesis and medicinal chemistry research . The compound is offered with a high level of purity and is identified by CAS Number 7659-65-6 . This scaffold is primarily utilized in research and development as a key intermediate for the construction of more complex molecules. Its structure serves as a core precursor in various synthetic pathways. Researchers employ this compound in the exploration of new pharmaceutical compounds and biochemical tools. The compound is related to its salt form, this compound hydrochloride (CAS 1951441-20-5), which may offer different physicochemical properties for specialized research applications . Please note that this product is intended for research and further manufacturing purposes only. It is not meant for diagnostic or therapeutic use, nor for direct human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO B3057093 Azepan-3-ol CAS No. 7659-65-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

azepan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c8-6-3-1-2-4-7-5-6/h6-8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWIMYOUDBYVEIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNCC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60611833
Record name Azepan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60611833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7659-65-6
Record name Azepan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60611833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Azepan 3 Ol and Its Derivatives

Chirality and Stereoselective Synthesis

The biological activity of azepane-containing compounds is often dependent on their stereochemistry. Therefore, the development of stereoselective and enantioselective synthetic methods is crucial for accessing optically active azepane derivatives.

Organocatalyzed Enantioselective Domino Synthesis of Azepane Moieties

A notable advancement in the synthesis of chiral azepane frameworks is the development of an organocatalyzed enantioselective domino reaction. rsc.orgamanote.com This approach allows for the construction of complex aza-seven-membered rings from simple, acyclic starting materials in a highly stereocontrolled manner. rsc.orgrsc.org The reaction involves the concomitant formation of three chemical bonds and the creation of up to four stereogenic centers with high stereoselectivity. rsc.org

Role of α-ketoamides in Stereocontrol

α-Ketoamides are crucial reactants in this organocatalyzed domino synthesis, serving as 1,4-bis-nucleophilic partners. rsc.org The α-ketoamide motif is prevalent in many natural products and drug candidates and is a valuable synthetic handle for various transformations. nih.gov In this specific domino reaction, the α-ketoamide, bearing an additional electrophilic center, reacts with an enal that possesses a latent nucleophile. rsc.org The nature of the substituents on the α-ketoamide, including those on the phenyl ring or a pyridine (B92270) nucleus, has been shown to be well-tolerated in the cascade reaction, leading to a diverse range of azepane derivatives. rsc.org The reaction of α-ketoamides with enals, catalyzed by chiral organocatalysts, proceeds through a sequence of a Michael addition, intramolecular hemiaminalization to form a bicyclic intermediate, and finally a hemiacetalization to yield the oxygen-bridged azepane.

Diastereoselective Reduction Pathways to Azepan-3-ol Derivatives

The oxygen-bridged azepane intermediates obtained from the domino reaction can be selectively transformed into valuable azepane derivatives, including this compound derivatives. rsc.orgresearchgate.net For instance, the reduction of the ketone moiety within the bicyclic intermediate can be achieved with high diastereoselectivity. rsc.org Using three equivalents of a borane-THF complex, the ketone can be reduced to an alcohol, yielding an this compound derivative with three contiguous stereogenic centers. rsc.org This diastereoselective reduction preserves the chiral information established in the initial domino reaction and provides access to highly functionalized and stereochemically rich this compound derivatives. rsc.org

Ring-Opening Reactions for Stereospecific Azepane Formation

An alternative and powerful strategy for the stereospecific synthesis of azepanes involves the ring-opening of bicyclic aziridinium (B1262131) ions. nih.govjove.com This method allows for the regio- and stereospecific introduction of substituents onto the azepane ring. nih.govjove.com

Utilizing Bicyclic Aziridinium Ions

Bicyclic aziridinium ions, such as 1-azoniabicyclo[4.1.0]heptane tosylate, are generated in situ from appropriately substituted aziridines. nih.govjove.com These strained intermediates readily undergo ring-opening reactions when attacked by nucleophiles. nih.govjove.com The regioselectivity of the nucleophilic attack, either at the bridge or bridgehead carbon, determines the resulting ring-expanded product, which can be a piperidine (B6355638) or an azepane. researchgate.netmdpi.com

The formation and stability of the bicyclic aziridinium ion are influenced by factors such as substituents, ring size, and the solvent. jove.com The subsequent ring-expansion proceeds with the release of ring strain, and the stereochemistry of the starting aziridine (B145994) is retained in the product. mdpi.com This method has proven effective for the synthesis of various azaheterocycles, including 3-hydroxyazepane, in a highly efficient and stereospecific manner. nih.gov For example, the ring-expansion of enantiopure 4-[(R)-1-(R)-1-phenylethyl)aziridin-2-yl]butan-1-ol leads to the asymmetric synthesis of substituted azaheterocycles, including the azepane skeleton. nih.gov

Regio- and Stereospecific Ring Expansion with Nucleophiles

A notable method for the synthesis of substituted azepanes, including this compound, involves the regio- and stereospecific ring expansion of bicyclic aziridinium ions. ntu.edu.sgjove.com This strategy utilizes a stable 1-azoniabicyclo[4.1.0]heptane tosylate, generated from 2-[4-toluenesulfonyloxybutyl]aziridine, which undergoes ring-opening upon reaction with various nucleophiles. ntu.edu.sgjove.com This highly efficient protocol allows for the preparation of diverse azaheterocycles. ntu.edu.sg

The key to this methodology is the controlled nucleophilic attack on the strained bicyclic aziridinium ion. The regioselectivity of the ring-opening is dependent on the nature of the nucleophile and the reaction conditions. For instance, treatment of the bicyclic aziridinium ion with organocopper reagents leads to the selective formation of 2-alkylpiperidines through a carbon-carbon bond-forming ring-opening. frontiersin.org However, the use of other nucleophiles can favor the formation of azepane derivatives. In one example, the synthesis of (S)-1-[(R)-1-Phenylethyl]this compound was achieved through this ring-expansion strategy. ntu.edu.sg

This method's significance lies in its ability to introduce a variety of substituents at specific positions of the azepane ring in a stereocontrolled manner, providing access to a wide range of functionalized azepane derivatives. jove.comfrontiersin.org

Asymmetric Syntheses of Azepane Alkaloids

The asymmetric synthesis of azepane alkaloids is of great interest due to their potential biological activities. One successful approach combines phase-transfer catalyzed asymmetric alkylation with subsequent reductive amination to construct piperidine and azepane core structures from readily available starting materials like glycine (B1666218) and alanine (B10760859) esters. rsc.orgrsc.org This method has been successfully applied to the synthesis of various cyclic amino acids and natural product derivatives. rsc.org

Key features of these asymmetric syntheses include:

Catalytic Asymmetric Transformation : The use of chiral catalysts to introduce stereocenters with high enantioselectivity. rsc.org

Stereoselective Reductive Amination : Control over the stereochemistry at multiple centers during the cyclization step. rsc.org

Application in Total Synthesis : This methodology has been instrumental in the total synthesis of complex alkaloids containing the azepane framework. rsc.orgrsc.org

For example, the asymmetric total syntheses of Stemona alkaloids such as tuberostemonine (B192615) have been achieved, highlighting the power of modern synthetic methods. nih.gov These syntheses often employ ruthenium-catalyzed ring-closing metathesis to form the azepine ring. nih.gov The development of novel strategies, such as the use of pyrrolo[1,2-c]oxazol-3-ones for diastereoselective dihydroxylation, has further expanded the toolkit for accessing structurally diverse and biologically relevant azepane alkaloids. uow.edu.au

Diverse Synthetic Routes

Beyond ring-expansion and classical asymmetric strategies, a variety of other synthetic routes have been developed to access azepanols and their derivatives. These methods often focus on the functionalization of pre-formed ring systems or employ transition metal catalysis to achieve unique transformations.

Hydroboration Approaches to Azepanols

Hydroboration-oxidation is a powerful tool for the anti-Markovnikov hydration of alkenes, and it has been effectively applied to the synthesis of azepanols from tetrahydroazepines. nih.govresearchgate.net This approach allows for the diastereoselective introduction of a hydroxyl group onto the azepane ring. nih.gov

The regioselectivity of the hydroboration of tetrahydroazepines can be influenced by the choice of hydroborating agent and catalyst. While reagents like catechol borane, pinacol (B44631) borane, and 9-BBN have shown limited success, BH3•SMe2 has proven effective. researchgate.net The use of a rhodium catalyst can moderately improve regioselectivity, though it may also lead to competing hydrogenation pathways. nih.govresearchgate.net The subsequent oxidation of the resulting organoborane intermediate yields the desired azepanol. nih.gov This late-stage functionalization strategy provides a concise route to valuable azepanol building blocks. nih.govresearchgate.net

Hydroboration ReagentOutcome
BH3•SMe2Yielded azepanol product
Catechol boraneNo azepanol product; hydrogenation with Wilkinson's catalyst
Pinacol boraneNo azepanol product
9-BBNNo azepanol product

Table 1: Screening of different hydroboration reagents for the synthesis of azepanols. researchgate.net

Late-Stage Oxidation for Azepane Functionalization

Late-stage functionalization (LSF) is a crucial strategy in medicinal chemistry for the rapid diversification of complex molecules. nsf.gov Electrochemical methods, such as a modified Shono oxidation, have emerged as a powerful tool for the α-functionalization of protected amines, including azepane derivatives. nsf.govacs.org

This approach involves the electrochemical oxidation of an N-substituted azepane to generate an N,O-acetal intermediate. nsf.gov This intermediate can then readily undergo nucleophilic substitution, allowing for the introduction of various alkyl and aryl groups. nsf.gov This two-step process has been successfully applied to the methylation of azepane derivatives, a modification known to be important for the biological activity of many compounds. nsf.govnih.gov The selectivity of the oxidation can often be controlled by the electronic properties of the nitrogen-protecting group. acs.org This strategy is particularly valuable as it tolerates a wide range of functional groups, making it suitable for the late-stage modification of complex, medicinally relevant molecules. nsf.gov

Transition Metal-Catalyzed Reactions

Transition metal catalysis has revolutionized organic synthesis, and it plays a vital role in the construction of azepane rings.

An efficient method for the synthesis of functionalized azepines involves a copper(I)-catalyzed tandem amination/cyclization reaction of fluorinated allenynes. researchgate.netmdpi.comnih.gov This process allows for the selective preparation of trifluoromethyl-substituted azepin-2-carboxylates and their phosphorus analogs. mdpi.comnih.gov

The reaction proceeds through the intermolecular addition of a primary or secondary amine to the allenyne, followed by an intramolecular cyclization to form the seven-membered azepine ring. mdpi.com This tandem process provides a direct and atom-economical route to highly functionalized azepane precursors. researchgate.netresearchgate.net The presence of the trifluoromethyl group is of particular interest as fluorine-containing compounds often exhibit unique biological properties. mdpi.com

Ring-Closing Metathesis (RCM) in Azepane Core Construction

Ring-closing metathesis (RCM) has emerged as a powerful and versatile strategy for the synthesis of unsaturated nitrogen-containing heterocycles, including the seven-membered azepane core. wikipedia.orgmedwinpublishers.com This intramolecular reaction involves the formation of a cycloalkene from a diene precursor with the concurrent release of a small volatile alkene, typically ethylene (B1197577). wikipedia.org The synthetic utility of RCM is particularly notable for constructing medium-sized rings (5-7 atoms), which can be challenging to access through traditional cyclization methods. wikipedia.orgresearchgate.net

The reaction is catalyzed by metal-alkylidene complexes, most prominently those based on ruthenium and molybdenum, developed by Grubbs and Schrock, respectively. wikipedia.org These catalysts are known for their tolerance of a wide range of functional groups, making RCM a highly adaptable method in complex organic synthesis. researchgate.netorganic-chemistry.org The thermodynamic driving force for the reaction is often the entropically favorable release of ethylene gas when terminal alkenes are used as substrates. organic-chemistry.org

Application of Grubbs Catalysts

Grubbs catalysts, which are ruthenium-based, are frequently the catalysts of choice for RCM reactions due to their remarkable stability in the presence of air and moisture, a significant advantage over the more sensitive molybdenum catalysts. wikipedia.org The first-generation Grubbs catalyst and the more active second-generation Grubbs catalysts, which feature an N-heterocyclic carbene (NHC) ligand, have been extensively used in the synthesis of azepane derivatives. organic-chemistry.orgbeilstein-journals.org

The efficiency of RCM in forming the azepane ring can be influenced by various factors, including the choice of catalyst generation, solvent, and reaction temperature. For instance, in the synthesis of a hydroxymethyl-1-(4-methylphenylsulfonyl)azepane-3,4,5-triol, both first and second-generation Grubbs catalysts were effective, affording the product in high yields (90-91%) when refluxed in toluene. beilstein-journals.org Similarly, the synthesis of tetrahydroazepin-3-ol derivatives has been successfully achieved using these catalysts. beilstein-journals.org The choice between the first and second-generation catalysts often depends on the specific substrate, with the second-generation catalysts generally exhibiting higher activity and broader substrate scope. organic-chemistry.org

Stereochemical Control in RCM Products

Achieving stereochemical control in the synthesis of cyclic compounds is a significant challenge. In the context of RCM, the stereochemistry of the final product is often dictated by the stereochemistry of the starting diene precursor. researchgate.net This principle has been effectively utilized in the synthesis of stereochemically defined azepane derivatives. For instance, the synthesis of new functionalized azaheterocyclic β-amino esters with multiple stereocenters has been accomplished from unsaturated bicyclic β-amino acids. researchgate.net The synthetic route involved N-allylation/propargylation followed by RCM, where the configuration of the stereogenic centers in the starting material was preserved in the final azepane-containing product. researchgate.net

Furthermore, stereocontrol can be influenced by the conformational preferences of the substrate. In one study, the synthesis of a diene with an internal hydrogen bond created a β-turn-like structure. wikipedia.org This pre-organization of the molecule brought the two terminal alkenes into close proximity, facilitating the RCM reaction for only one diastereomer, thereby achieving high stereoselectivity. wikipedia.org This highlights how intramolecular forces can be harnessed to control the stereochemical outcome of RCM reactions.

Palladium-Catalyzed Approaches to Azepane Derivatives

Palladium-catalyzed reactions represent a cornerstone in modern organic synthesis, and their application in the construction of azepane rings is well-documented. These methods offer mild reaction conditions and high functional group tolerance.

One notable approach is the palladium-catalyzed annulation reaction of 2-iodobiphenyls with 2-halogenoanilines to produce tribenzo[b,d,f]azepine derivatives in moderate to excellent yields. acs.org Another powerful strategy involves the palladium-catalyzed double N-arylation for the synthesis of azepine derivatives. thieme-connect.com

A practical and direct method for synthesizing non-fused N-aryl azepane derivatives involves a palladium/Lewis acid-catalyzed [5+2] annulation, which proceeds under mild conditions with carbon dioxide as the only byproduct. rsc.org Furthermore, palladium catalysis is instrumental in the intramolecular reductive Heck reaction to form the azepane ring with high regioselectivity, a key step in the total synthesis of certain alkaloids. beilstein-journals.org Palladium-catalyzed cyclization of bromoallenes bearing a nucleophilic nitrogen moiety also provides an efficient route to tetrahydroazepine derivatives. clockss.org

Intramolecular Cyclization and Rearrangement Strategies

Intramolecular cyclization and rearrangement reactions are powerful tools for the synthesis of azepane derivatives, often allowing for the construction of the seven-membered ring from acyclic or smaller cyclic precursors. nih.govresearchgate.net These methods can provide rapid access to complex molecular architectures.

A notable example is the sequential rhodium(II)-catalyzed cyclopropanation followed by a 1-aza-Cope rearrangement of dienyltriazoles. nih.gov This process generates fused dihydroazepine derivatives in moderate to excellent yields through a transient 1-imino-2-vinylcyclopropane intermediate. nih.gov Another approach involves the dearomative ring expansion of nitroarenes, which transforms a six-membered benzenoid framework into a seven-membered ring system. manchester.ac.uk

Ring Expansion of Five- and Six-Membered Compounds

The expansion of smaller, more readily available five- and six-membered rings, such as pyrrolidines and piperidines, into the azepane core is a synthetically attractive strategy. researchgate.netrsc.org This approach can provide access to sp³-rich azepane systems that are valuable in medicinal chemistry. rsc.org

One such method involves a palladium-catalyzed two-carbon ring expansion of 2-vinyl pyrrolidines and piperidines. rsc.orgchemrxiv.org This rearrangement of allylic amines proceeds under mild conditions and can exhibit high enantioretention, allowing for the stereoselective synthesis of azepanes. rsc.org Another strategy for ring expansion involves the nucleophilic opening of a bicyclic azetidinium intermediate formed from a pyrrolidine (B122466) precursor. researchgate.net This method has been successfully applied to the synthesis of di- and tri-substituted fluoroalkylated azepanes. researchgate.net The regioselectivity of the nucleophilic attack on the azetidinium intermediate determines the final product distribution. acs.org

Thermal, Photochemical, and Microwave Irradiation Methods

The use of thermal, photochemical, or microwave irradiation can facilitate the synthesis of azepane derivatives, often leading to shorter reaction times and improved yields compared to conventional heating methods. manchester.ac.ukijrpr.comshd-pub.org.rs

A photochemical dearomative ring expansion of nitroarenes has been developed to prepare complex azepanes. manchester.ac.uk This process, mediated by blue light at room temperature, converts the nitro group into a singlet nitrene, which then rearranges the six-membered aromatic ring into a seven-membered system. manchester.ac.uk

Microwave irradiation has proven effective in accelerating the synthesis of azepine derivatives. For example, the synthesis of tetra-azepines has been achieved in just 1-2 minutes by reacting dihydroformazan with various carbonyl and dihydroxy compounds under microwave irradiation. ijrpr.com Similarly, a catalyst-free synthesis of 5H-dipyridoazepine derivatives via double nucleophilic aromatic substitution is significantly accelerated by microwave heating. shd-pub.org.rs Palladium-catalyzed synthesis of azepine derivatives has also been shown to be more efficient under microwave-accelerated protocols, with reduced reaction times and higher yields. thieme-connect.com

Table of Compounds

Green Chemistry Approaches in this compound Synthesis

The development of eco-friendly methodologies for synthesizing azepine derivatives is a response to the limitations of traditional methods, which often involve harsh conditions, toxic reagents, and expensive catalysts. organic-chemistry.orgnih.gov Green chemistry strategies focus on atom economy, the use of renewable feedstocks, waste reduction, and the implementation of catalytic processes to create more sustainable and efficient synthetic routes. nih.govjocpr.com

Atom Economy and Waste Minimization in Azepane Synthesis

Atom economy is a foundational principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms incorporated into the final desired product. numberanalytics.comjocpr.com Syntheses with high atom economy maximize the use of starting materials, thereby minimizing the generation of waste byproducts. numberanalytics.comjocpr.com This concept is crucial in designing sustainable synthetic pathways for azepanes.

Methodologies that enhance atom economy include addition reactions, rearrangements, and domino (or cascade) reactions, which combine multiple bond-forming transformations into a single step. rsc.org An example of a highly atom-economic reaction is one where water is the only byproduct. researchgate.net Organocatalyzed domino transformations have been developed to access optically active azepane rings from simple acyclic precursors, creating multiple chemical bonds and stereogenic centers in one sequence with high stereoselectivity. rsc.org Such processes are inherently waste-minimized, as they reduce the number of intermediate purification steps and solvent usage. imist.ma

One-pot syntheses, where reactants are subjected to successive reactions in a single reactor, also contribute significantly to waste minimization. mdpi.com These methods reduce the environmental impact by lowering the amount of solvents and reagents needed for separation and purification of intermediates. The synthesis of N-tosylaziridines from 2-amino-alcohols in a one-pot transformation is an example of this efficient approach. mdpi.com

Synthetic StrategyKey FeaturesContribution to Atom Economy & Waste MinimizationExample Reaction
Domino ReactionMultiple bond formations in a single step; high stereoselectivity. rsc.orgMaximizes incorporation of reactant atoms into the product; reduces intermediate isolation and purification steps. rsc.orgimist.maOrganocatalytic synthesis of bicyclic azepanes from α-ketoamides and enals. rsc.org
One-Pot SynthesisSequential reactions in a single vessel. mdpi.comMinimizes solvent use and waste from workup procedures. organic-chemistry.orgPEG-400 mediated catalyst-free synthesis of N-substituted azepines. organic-chemistry.org
Ring-Closing Metathesis (RCM)Formation of a cyclic compound from a diene. beilstein-journals.orgGenerally high atom economy, with a small molecule (e.g., ethylene) as the byproduct.Synthesis of tetrahydroazepin-3-ol from a diene precursor using Grubbs catalyst. beilstein-journals.org
Energy-Efficient Synthesis Routes

Biocatalytic methods are particularly noteworthy for their energy efficiency, as enzymes typically operate under mild conditions (ambient temperature and neutral pH). rsc.org An enzymatic cascade using galactose oxidase and imine reductase has been employed to synthesize enantiopure Cbz-protected L-3-aminoazepane from an amino alcohol derived from a bio-renewable amino acid. rsc.org This one-pot reaction proceeds under ambient conditions, preventing the racemization of intermediates and avoiding the energy-intensive steps required in many traditional chemical syntheses. rsc.org

Another energy-saving approach involves using alternative reaction media that facilitate reactions at lower temperatures. The use of PEG-400 as a medium for azepine synthesis allows the reaction to proceed efficiently at 60°C, a relatively mild condition that contributes to energy conservation. organic-chemistry.org Similarly, solvent-free "grindstone" chemistry, where reactions are carried out by grinding solids together at room temperature, represents a highly energy-efficient and environmentally friendly alternative to solvent-based methods. longdom.org

MethodEnergy Source/ConditionAdvantagesExample Application
Biocatalytic CascadeAmbient temperature and pressure. rsc.orgHigh stereoselectivity, avoids harsh reagents, low energy consumption. rsc.orgresearchgate.netSynthesis of L-3-N-Cbz-aminoazepane using GOase and IRED enzymes. rsc.org
Microwave-Assisted SynthesisMicrowave irradiation. mdpi.comRapid heating, significantly reduced reaction times, often solvent-free. imist.maresearchgate.netSynthesis of various saturated cyclic amines. mdpi.com
Alternative Reaction MediaModerate heating (e.g., 60°C). organic-chemistry.orgAvoids high-boiling point solvents and harsh conditions, media can be recyclable. organic-chemistry.orgOne-pot synthesis of azepines in PEG-400. organic-chemistry.org
Grindstone ChemistryMechanical grinding at room temperature. longdom.orgSolvent-free, low energy input, simple procedure. longdom.orgSynthesis of azo dyes. longdom.org
Catalytic Systems for Sustainable Production

Catalysis is a cornerstone of green chemistry, enabling reactions with greater efficiency, selectivity, and under milder conditions, while often being recyclable. catalysisclubchicago.com The development of sustainable catalytic systems for this compound and its derivatives encompasses biocatalysis, organocatalysis, and heterogeneous catalysis.

Biocatalysis: Enzymes are highly specific, efficient, and biodegradable catalysts. rsc.org For the synthesis of chiral amines like this compound derivatives, enzymes such as ω-transaminases (ω-TA) and imine reductases (IREDs) are invaluable. rsc.orgresearchgate.net A scalable and cost-effective route to (3R)-3-aminoazepane utilizes a biocatalytic transformation with ω-transaminase as the key step to establish the stereocenter with high efficiency, avoiding the need for expensive and toxic heavy metal catalysts. researchgate.net Multi-enzyme cascades have also been designed for the one-pot synthesis of protected 3-aminoazepanes, demonstrating the power of combining different enzymes to streamline complex syntheses. rsc.org

Organocatalysis: Small organic molecules can be used to catalyze reactions, offering an alternative to metal-based catalysts. An enantioselective organocatalyzed domino transformation has been developed to create optically active azepane derivatives. rsc.org This "temporary-bridge" strategy allows for the construction of the seven-membered ring with high stereocontrol. rsc.org

Heterogeneous Catalysis: These catalysts exist in a different phase from the reactants, which facilitates their separation and reuse, a key aspect of sustainable production. researchgate.net Examples include silica-grafted nickel chloride complexes (SiO2@DBU-NiCl2) used for A3 coupling reactions under solvent-free conditions with low catalyst loading and high recyclability. researchgate.net For the synthesis of tetrahydroazepin-3-ol, Ring-Closing Metathesis (RCM) using ruthenium-based Grubbs catalysts is an efficient approach. beilstein-journals.org Furthermore, enantioselective reduction of azepan-3-one (B168768) to produce (R)-azepan-3-ol can be achieved with high enantiomeric excess using chiral ruthenium catalysts like RuCl₂[(R)-BINAP]. vulcanchem.com

Catalyst TypeSpecific Catalyst ExampleReactionKey Advantages
Biocatalyst (Enzyme)ω-Transaminase (ω-TA) researchgate.netAsymmetric amination of a ketone precursor.High enantioselectivity (>99% ee), mild conditions, scalable, avoids metal catalysts. researchgate.net
Biocatalyst (Enzyme Cascade)Galactose Oxidase (GOase) and Imine Reductase (IRED) rsc.orgOxidation of amino alcohol followed by reductive amination.One-pot synthesis, high enantiopurity, uses renewable feedstock. rsc.org
OrganocatalystChiral secondary amines (e.g., prolinol derivatives). rsc.orgEnantioselective domino annulation.Metal-free, high stereoselectivity, creates complex molecules from simple precursors. rsc.org
Homogeneous CatalystRuCl₂[(R)-BINAP] vulcanchem.comAsymmetric reduction of azepan-3-one.High enantiomeric excess (>95% ee). vulcanchem.com
Homogeneous CatalystGrubbs Catalyst (1st or 2nd Gen) beilstein-journals.orgRing-Closing Metathesis (RCM).Efficient cyclization to form the azepane ring. beilstein-journals.org
Heterogeneous CatalystSiO2@DBU-NiCl2 researchgate.netA3 coupling.Recyclable, solvent-free conditions, low catalyst loading. researchgate.net

Chemical Reactivity and Derivatization of Azepan 3 Ol

Reactivity Profiles of the Azepane Ring System

The chemical behavior of the azepane ring is characterized by its non-planar, flexible conformations (such as chair and boat forms) and its non-aromatic nature. copbela.org This inherent flexibility is a key factor in its biological activity and synthetic utility. lifechemicals.com The nitrogen atom's lone pair of electrons makes it a nucleophilic and basic center, while the adjacent carbon atoms can be susceptible to nucleophilic attack, particularly if activated by electron-withdrawing groups.

The azepane ring system is subject to both nucleophilic and electrophilic transformations. The nitrogen atom readily reacts with electrophiles. For instance, it can be alkylated, acylated, or participate in reactions with other electron-deficient species. The specific sites for nucleophilic and electrophilic substitution can be predicted by examining the molecular electrostatic potential, which highlights the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule.

Electrophilic attack typically occurs at the nitrogen atom due to its lone pair of electrons. For example, the reaction of 2-methoxy-3H-azepines with electrophiles like N-bromosuccinimide (NBS) proceeds via a 1,4-addition mechanism. researchgate.net

Nucleophilic transformations often target the carbon atoms of the ring. In the case of Azepan-3-ol, the carbon bearing the hydroxyl group (C3) and the carbons adjacent to the nitrogen (C2 and C7) are potential sites for nucleophilic attack, especially after functionalization. For instance, the conversion of the hydroxyl group into a good leaving group renders the C3 position susceptible to substitution by various nucleophiles.

Ring-expansion reactions provide a powerful and common strategy for the synthesis of the azepane core from more readily available five- and six-membered rings. researchgate.net Palladium-catalyzed rearrangements of piperidines and piperidones bearing a spirocyclopropane ring have been developed to yield functionalized azepanes. northumbria.ac.ukacs.org This transformation is driven by the relief of ring strain. Another modern approach involves the photochemical dearomative ring expansion of simple nitroarenes, which converts a six-membered benzene ring into a seven-membered azepane system. rwth-aachen.denih.govmanchester.ac.uk

Ring-expansion can also be achieved from smaller heterocyclic systems. Azetidines with a 3-hydroxypropyl side chain can undergo intramolecular N-alkylation to form a bicyclic azetidinium ion. This intermediate can then be opened by nucleophiles, such as azide, to yield a mixture of pyrrolidines and azepanes. acs.org Similarly, the ring-expansion of bicyclic aziridinium (B1262131) ions, triggered by nucleophiles, can selectively produce substituted piperidines or azepanes depending on the nucleophile used; azide has been shown to favor the formation of the azepane ring. nih.gov

Starting MaterialReaction TypeProductReference
2-Alkenyl Piperidine (B6355638)Palladium-catalyzed allylic amine rearrangementAzepane derivative northumbria.ac.uk
Piperidine with spirocyclopropanePalladium(0)-catalyzed rearrangementAzepane product acs.org
NitroarenePhotochemical dearomative ring-expansionComplex azepane rwth-aachen.denih.gov
2-(3-Hydroxypropyl)azetidineIntramolecular N-alkylation / Nucleophilic openingAzepane derivative acs.org
Bicyclic aziridinium ionNucleophilic ring-openingSubstituted azepane nih.gov

The hydroxyl group at the C3 position of this compound is a key site for functional group interconversions, allowing for the synthesis of a diverse range of derivatives. One of the most straightforward transformations is the oxidation of the secondary alcohol to a ketone. The oxidation of azepanols to the corresponding oxo-azepines is a crucial step in accessing densely functionalized scaffolds. nih.govmdpi.com This can be achieved using standard oxidizing agents like pyridinium chlorochromate (PCC). mdpi.com

Beyond oxidation, the hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride. This activation facilitates nucleophilic substitution reactions (S_N2), enabling the introduction of a wide variety of functional groups, including halides, cyanides, and azides, with inversion of stereochemistry.

Starting Functional GroupReagent(s)Product Functional GroupReaction Type
Secondary Alcohol (-OH)Pyridinium Chlorochromate (PCC)Ketone (C=O)Oxidation
Secondary Alcohol (-OH)Tosyl chloride, pyridine (B92270)Tosylate (-OTs)Sulfonylation
Tosylate (-OTs)Sodium Azide (NaN₃)Azide (-N₃)Nucleophilic Substitution (S_N2)
Tosylate (-OTs)Sodium Cyanide (NaCN)Nitrile (-CN)Nucleophilic Substitution (S_N2)
Tosylate (-OTs)Lithium Bromide (LiBr)Bromoalkane (-Br)Nucleophilic Substitution (S_N2)

Synthesis of Advanced Azepane Derivatives

The functionalization of the azepane core is essential for developing new chemical entities. This compound serves as a versatile starting material for creating more complex derivatives, such as substituted oxo-azepines and azido-azepanes, which are valuable synthons in medicinal chemistry. nih.govmdpi.com

Substituted oxo-azepines are important intermediates due to the reactivity of the ketone functional group and their prevalence in bioactive compounds. mdpi.com A primary route to these compounds involves the late-stage oxidation of azepanol precursors. nih.gov For example, regioisomeric azepanols can be synthesized via the hydroboration of tetrahydroazepines, followed by oxidation to yield the corresponding oxo-azepines. nih.gov The oxidation of a mixture of azepanol diastereomers using pyridinium chlorochromate (PCC) can produce the corresponding ketones. mdpi.com The use of dry molecular sieves during work-up has been shown to improve the isolated yields by preventing hydration of the products. mdpi.com

The azide functional group is a versatile precursor for the synthesis of amines via reduction or for constructing heterocyclic systems through cycloaddition reactions. The introduction of an azide group onto the azepane ring can be readily achieved through nucleophilic substitution. The azide ion (N₃⁻) is an excellent nucleophile for S_N2 reactions, readily displacing primary and secondary alkyl halides or sulfonates. masterorganicchemistry.com

A common strategy for the azidation of an alcohol like this compound involves a two-step process. First, the hydroxyl group is converted into a better leaving group, such as a tosylate or mesylate. In the second step, the activated substrate is treated with an azide salt, such as sodium azide (NaN₃), in a polar aprotic solvent like DMF or DMSO to yield the corresponding azido-azepane via an S_N2 mechanism. masterorganicchemistry.comnih.gov This method allows for the efficient formation of a C-N bond. masterorganicchemistry.com Ring-expansion strategies have also utilized sodium azide as a nucleophile to open bicyclic intermediates, directly forming substituted azepanes. acs.orgarkat-usa.org

PrecursorReagentsProductKey TransformationReference
3-Tosyloxy-azepaneSodium Azide (NaN₃)3-Azido-azepaneNucleophilic Substitution masterorganicchemistry.com
1-Azoniabicyclo[3.2.0]heptaneSodium Azide (NaN₃)4-Azido-azepaneNucleophilic Ring-Opening acs.org
4-Chloro-pyranoquinolinoneSodium Azide (NaN₃)4-Azido-pyranoquinolinoneNucleophilic Substitution arkat-usa.org

Synthesis of Polyhydroxylated Azepanes

The synthesis of polyhydroxylated azepanes, also known as azasugars, is a significant area of research due to their potential as glycosidase inhibitors. These compounds are structural analogues of monosaccharides where the endocyclic oxygen atom is replaced by a nitrogen atom. Various synthetic strategies have been developed to produce these complex molecules, often starting from carbohydrate precursors.

One common approach involves the use of sugar-derived materials to construct the seven-membered ring. For instance, tetra- and pentahydroxylated seven-membered iminoalditols have been synthesized from epoxyazepane precursors. researchgate.net These precursors are subjected to nucleophilic opening with hydride or oxygenated species, followed by hydrogenolysis to yield the desired polyhydroxylated azepanes. researchgate.net One such synthesized tetrahydroxylated azepane demonstrated selective inhibition of α-L-fucosidase. researchgate.net

Researchers have also developed methods starting from D-mannose to create stereoisomeric tetrahydroxylated azepanes that feature a carboxymethyl group. researchgate.net These syntheses proceed through a common unsaturated intermediate, with subsequent syn- and anti-dihydroxylation reactions leading to different stereoisomers. researchgate.net One of the resulting polyhydroxylated azepanes showed potent and selective inhibition against β-galactosidase. researchgate.net A stereoselective synthesis of heavily hydroxylated azepane iminosugars has also been achieved via an osmium-catalyzed tethered aminohydroxylation of an allylic alcohol derived from D-mannose. nih.gov

Table 1: Examples of Synthesized Polyhydroxylated Azepanes

Precursor Key Reactions Final Product Class Biological Activity Noted
Epoxyazepane Nucleophilic ring opening, Hydrogenolysis Tetrahydroxylated azepane Selective α-L-fucosidase inhibitor researchgate.net
D-arabinose Intramolecular alkene nitrone cycloaddition Trihydroxylated azepane Not specified researchgate.net
D-(+)-glucurono-γ-lactone Reductive amination, Intramolecular reductive aminocyclization Tetrahydroxyazepane, Trihydroxyazepane Not specified researchgate.net
D-mannose derivative Dihydroxylation Tetrahydroxylated azepane with carboxymethyl group Potent and selective β-galactosidase inhibitor researchgate.net
D-mannose derivative Osmium-catalyzed tethered aminohydroxylation, Reductive amination Pentahydroxylated azepane Not specified nih.gov

Azepan-3-one (B168768) as a Synthetic Intermediate

Azepan-3-one, which can be readily synthesized by the oxidation of this compound, serves as a versatile intermediate in the preparation of more complex molecules, particularly in medicinal chemistry. The ketone functionality provides a reactive handle for a variety of chemical transformations.

The synthesis of Azepan-3-one from this compound is typically achieved through standard oxidation protocols. Reagents such as Dess-Martin periodinane can be employed for this transformation. For example, 1-(pyridine-2-sulfonyl)this compound can be oxidized to the corresponding 1-(pyridine-2-sulfonyl)azepan-3-one. researchgate.net

Once formed, Azepan-3-one derivatives are utilized in the synthesis of biologically active compounds. A notable application is in the creation of cathepsin K inhibitors. researchgate.net In this context, various methyl-substituted azepanones have been synthesized and found to have a wide range of inhibitory potencies and pharmacokinetic properties. researchgate.net For instance, the 4S-7-cis-methylazepanone analogue showed a K(i,app) of 0.041 nM against human cathepsin K and demonstrated high oral bioavailability in rats. researchgate.net

Furthermore, azepan-3-one moieties can be incorporated into larger molecular frameworks. An enantioselective organocatalyzed domino reaction has been developed to produce oxygen-bridged azepanes, which can then be selectively reduced to afford optically active azepan-3-one derivatives. This method allows for the creation of chiral azepane scaffolds present in various natural products and biologically interesting molecules. The resulting azepan-3-one can be further reduced diastereoselectively to yield an this compound derivative, highlighting the synthetic utility and relationship between these two compounds.

Table 2: Synthetic Applications of Azepan-3-one Derivatives

Azepan-3-one Precursor Reaction Type Product Class Reference
1-(pyridine-2-sulfonyl)this compound Oxidation (Dess-Martin periodinane) 1-(pyridine-2-sulfonyl)azepan-3-one researchgate.net
Methyl-substituted Azepan-3-ones Further derivatization Cathepsin K inhibitors researchgate.net
Oxygen-bridged azepane Selective reduction (BH3–THF complex) Optically active Azepan-3-one
N-Tosyl-5,5-dimethylazepan-3-one Cyclization of an acyclic precursor Substituted Azepan-3-one

Formation of Fused-Ring Systems Containing Azepane Moieties

The azepane ring is a key structural feature in numerous bioactive natural products and pharmaceutical compounds. nih.govnih.gov Consequently, the development of synthetic methods to construct fused-ring systems incorporating the azepane moiety is of significant interest. These strategies often involve the formation of the seven-membered ring through cyclization or rearrangement reactions.

One powerful method for creating fused dihydroazepine derivatives involves a sequential Rh(II)-catalyzed cyclopropanation followed by a 1-aza-Cope rearrangement. nih.gov This process starts with a 1-sulfonyl-1,2,3-triazole bearing a tethered diene. The reaction proceeds through a transient 1-imino-2-vinylcyclopropane intermediate which rearranges to generate the fused dihydroazepine product in moderate to excellent yields. nih.gov This stereospecific transformation allows for the highly diastereoselective synthesis of 3,4-fused dihydroazepines. nih.gov

Ring-closing metathesis (RCM) is another prominent strategy for constructing fused azepine systems. researchgate.net For example, ortho-allyl substituted N-arylaniline derivatives can be converted into aryl-fused azepines via RCM. researchgate.net This approach provides access to a variety of fused medium-sized nitrogen heterocyclic molecules.

Intramolecular cyclization reactions are also employed to synthesize fused azepane scaffolds. A practical and diastereoselective synthesis of functionalized 1-benzo[b]azepines has been developed using a copper-catalyzed intramolecular cyclization. researchgate.net The reaction involves the borylcupration of a diene, followed by the capture of the resulting allylcopper species with an imine to produce the seven-membered N-heterocycle. researchgate.net Additionally, annulated azepane rings can be synthesized via olefin cross-metathesis with acrylonitrile, followed by a palladium-catalyzed hydrogenation and reductive amination sequence. chemistryviews.org This key reductive amination step proceeds through an in situ formed iminium ion to yield the desired annulated azepanes with a trans-configuration. chemistryviews.org

Table 3: Methodologies for Synthesizing Fused-Ring Azepane Systems

Method Key Intermediate/Reaction Type of Fused System Reference
Rh(II)-Catalyzed Cyclopropanation / 1-Aza-Cope Rearrangement 1-imino-2-vinylcyclopropane Fused Dihydroazepines nih.gov
Ring-Closing Metathesis (RCM) ortho-allyl substituted N-arylanilines Aryl-fused Azepines researchgate.net
Copper-Catalyzed Intramolecular Cyclization (Z)-allylcopper species and an imine 1-Benzo[b]azepines researchgate.net
Olefin Cross-Metathesis / Reductive Amination Iminium ion from primary amine and carbonyl [b]-Annulated Azepanes chemistryviews.org

Spectroscopic and Analytical Characterization Methodologies

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental for determining the molecular structure of organic compounds by probing their interactions with electromagnetic radiation.

NMR spectroscopy provides detailed information about the environment of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C) atoms, within a molecule. For Azepan-3-ol, NMR is crucial for confirming the seven-membered ring structure, the position of the hydroxyl group, and the presence of the secondary amine functionality.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the different types of protons present. These include:

CH₂ groups: Multiple signals are anticipated for the six methylene (B1212753) (CH₂) protons in the azepane ring, typically appearing in the aliphatic region (δ 1.0–2.5 ppm). The specific chemical shifts and splitting patterns will depend on their proximity to the nitrogen atom and the hydroxyl-bearing carbon. Protons adjacent to the nitrogen (α-protons) are generally deshielded and appear further downfield.

CH group: The proton attached to the carbon bearing the hydroxyl group (C3-H) is expected to resonate in a slightly downfield region, likely around δ 3.5–4.5 ppm, due to the electronegativity of the oxygen atom. This signal would typically appear as a multiplet due to coupling with adjacent protons.

NH proton: The proton of the secondary amine group (N-H) is expected to appear as a broad singlet, often in the range of δ 1.5–3.0 ppm, though its position can be highly variable and dependent on solvent, concentration, and temperature. Deuterium exchange (e.g., with D₂O) can be used to confirm the identity of this signal.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will reveal the distinct carbon environments within this compound.

Aliphatic Carbons: Six signals are expected for the six carbon atoms in the azepane ring. Carbons adjacent to the nitrogen atom (C2 and C7) and the carbon bearing the hydroxyl group (C3) will resonate at different chemical shifts compared to the other methylene carbons (C4, C5, C6).

C-O Carbon: The carbon atom directly bonded to the hydroxyl group (C3) is expected to resonate in the range of δ 60–80 ppm due to the deshielding effect of the oxygen atom.

C-N Carbons: The carbons adjacent to the nitrogen atom (C2 and C7) will likely appear in the range of δ 40–60 ppm.

Other Methylene Carbons: The remaining methylene carbons (C4, C5, C6) are expected to resonate in the typical aliphatic region of δ 20–40 ppm.

Expected ¹H and ¹³C NMR Data for this compound

NucleusPosition/TypeExpected Chemical Shift (ppm)Expected Multiplicity (¹H NMR)
¹HCH₂ (α to N)2.5 – 3.0Multiplet
¹HCH₂ (β to N)1.5 – 2.5Multiplet
¹HCH (bearing OH)3.5 – 4.5Multiplet
¹HNH1.5 – 3.0 (broad)Singlet (broad)
¹³CC (bearing OH)60 – 80-
¹³CC (α to N)40 – 60-
¹³CC (β to N)20 – 40-
¹³CC (γ to N)20 – 40-

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

IR spectroscopy is used to identify functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations. This compound, with its hydroxyl and secondary amine functionalities, exhibits characteristic IR absorption bands.

O-H Stretching: A strong, broad absorption band is expected in the region of 3200–3600 cm⁻¹ due to the stretching vibration of the hydroxyl group. The broadness is attributed to intermolecular hydrogen bonding.

N-H Stretching: As a secondary amine, this compound will show an N-H stretching vibration, typically appearing as a medium to strong band in the range of 3300–3500 cm⁻¹. This band is usually sharper than the O-H stretch.

C-H Stretching: Aliphatic C-H stretching vibrations will be observed in the region of 2850–3000 cm⁻¹.

C-O Stretching: The stretching vibration of the C-O bond in the alcohol group is expected to appear as a strong band in the region of 1000–1200 cm⁻¹.

C-N Stretching: The stretching vibration of the C-N bond in the amine group typically occurs in the range of 1000–1200 cm⁻¹, often overlapping with C-O stretching.

Expected IR Absorption Bands for this compound

Functional GroupType of VibrationExpected Wavenumber (cm⁻¹)Intensity
O-H (alcohol)Stretch3200 – 3600Strong, Broad
N-H (secondary amine)Stretch3300 – 3500Medium to Strong, Sharp
C-H (aliphatic)Stretch2850 – 3000Medium
C-O (alcohol)Stretch1000 – 1200Strong
C-N (amine)Stretch1000 – 1200Medium

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in structural identification. For this compound (C₆H₁₃NO), the molecular weight is approximately 115.17 g/mol .

Molecular Ion (M⁺): The electron ionization (EI) or electrospray ionization (ESI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 115, corresponding to the intact molecule minus one electron. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.

Fragmentation: The molecular ion of this compound is likely to undergo fragmentation. Common fragmentation pathways for cyclic amines and alcohols include:

Alpha-cleavage: Cleavage of a C-C bond adjacent to the nitrogen atom or the carbon bearing the hydroxyl group. For example, cleavage of the C2-C3 bond could lead to fragments related to the loss of a C₂H₅O fragment.

Loss of Water: Dehydration (loss of H₂O, 18 Da) from the molecular ion is a common fragmentation pathway for alcohols, potentially yielding a fragment at m/z 97.

Loss of Alkyl Radicals: Cleavage of C-C bonds within the ring can lead to various fragments. For instance, loss of a CH₂OH radical (31 Da) from the molecular ion would yield a fragment at m/z 84.

Expected Major Fragment Ions for this compound (EI-MS)

Fragment DescriptionCalculated m/z
Molecular Ion (M⁺)115
Loss of H₂O (M - 18)97
Loss of CH₂OH (M - 31)84
Alpha-cleavage (e.g., loss of C₂H₅O radical)~70
Alpha-cleavage (e.g., loss of C₃H₇ radical)~72

Note: Fragmentation patterns can be complex and depend on ionization method and specific structural features.

X-ray diffraction is a powerful technique for determining the precise three-dimensional atomic structure of crystalline solids. If this compound can be obtained in crystalline form, X-ray crystallography can provide definitive information about its molecular geometry, including bond lengths, bond angles, and stereochemistry.

The process involves crystallizing the compound, exposing the crystal to an X-ray beam, and analyzing the resulting diffraction pattern. The pattern of diffracted X-rays is used to calculate an electron density map, from which the positions of atoms and their connectivity can be deduced nih.govazolifesciences.comwikipedia.org. While specific X-ray crystallographic data for this compound was not found in the provided snippets, this technique would be definitive for confirming its solid-state structure.

Chromatographic Separations and Purity Assessment

Chromatographic techniques are vital for separating compounds and assessing their purity.

HPLC is widely used for the separation, identification, and quantification of compounds in a mixture. For this compound, HPLC can be employed to assess its purity by separating it from synthetic byproducts or degradation products.

A typical HPLC method for this compound would likely involve:

Stationary Phase: A reversed-phase C18 column is commonly used for separating polar to moderately polar organic molecules.

Mobile Phase: A gradient or isocratic elution system consisting of a mixture of water (often with a buffer or ion-pairing agent to improve peak shape for the amine) and an organic modifier such as acetonitrile (B52724) or methanol (B129727) would be employed. The pH of the mobile phase might be adjusted to control the ionization state of the amine.

Detection: Since this compound lacks a strong chromophore, detection might be achieved using a Universal HPLC detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). Alternatively, if coupled with Mass Spectrometry (HPLC-MS), it allows for sensitive detection and identification based on mass-to-charge ratio measurlabs.com.

Hypothetical HPLC Method Parameters for this compound

ParameterSpecification
ColumnC18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase AWater with 0.1% Trifluoroacetic Acid (TFA) or Ammonium Acetate buffer (pH ~4-6)
Mobile Phase BAcetonitrile or Methanol
Elution ModeGradient (e.g., starting with 5% B, increasing to 95% B over 30 minutes)
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectionELSD, CAD, or Mass Spectrometry (MS)
Injection Volume10-20 µL

Compound List

this compound

Biological Activities and Pharmaceutical Relevance of Azepan 3 Ol and Its Derivatives

Mechanism of Action Studies

Molecular Docking and Receptor Interactions

Molecular docking studies are crucial for understanding how azepane derivatives interact with biological targets at a molecular level, providing insights into their potential mechanisms of action and guiding the design of new drug candidates. Research has shown that azepane derivatives can exhibit significant binding affinities to various proteins and receptors. For instance, azepane-based compounds have been investigated for their interactions with estrogen receptors (ER), where they demonstrate strong hydrophobic interactions with the aromatic rings of ligands, similar to tamoxifen (B1202) researchgate.net. Molecular docking has also been employed to assess the binding of azepine derivatives to the neuraminidase of the H1N1 virus, with several derivatives showing promising binding energies comparable to active agents like DANA, suggesting their potential as antiviral compounds neliti.com. Furthermore, docking studies have indicated that azepane derivatives might act as inhibitors of tuberculosinyl adenosine (B11128) transferase (Rv3378c) in Mycobacterium tuberculosis, supporting their potential as antitubercular agents mdpi.com. The azepane ring's ability to fit into hydrophobic pockets and engage in van der Waals interactions has been highlighted in docking simulations, influencing their selectivity for specific targets .

Cellular and Biochemical Pathways

Azepane derivatives can influence cellular and biochemical pathways, contributing to their observed biological activities. For example, certain azepane derivatives have been shown to modulate pathways involved in apoptosis and cell cycle progression, thereby exerting anticancer effects . These compounds can impact cellular signaling pathways, including those regulating apoptosis, and may affect key proteins like p53, Bcl-2, and Bax bohrium.com. Specifically, some azepane derivatives have been found to suppress cancer cell growth by dephosphorylating PI3K and Akt, and inhibiting mTOR phosphorylation, thereby targeting the PI3K/Akt/mTOR signaling pathway implicated in colorectal carcinoma bohrium.com. Additionally, azepane-glycosides have demonstrated the ability to inhibit bacterial in vitro translation and growth by interacting with the bacterial decoding-site ribosomal RNA (rRNA), similar to natural aminoglycoside antibiotics ucsd.edu.

Pharmacological Applications and Drug Discovery

The azepane scaffold is a prevalent feature in many pharmaceuticals, with over 20 azepane-based drugs approved by the FDA nih.govlifechemicals.com. This prevalence underscores the scaffold's importance in drug discovery for a wide array of therapeutic applications.

Azepane Derivatives as Drug Candidates

Azepane derivatives are actively explored as drug candidates for various diseases. For instance, novel tryptophan derivatives incorporating azepine and acylhydrazone moieties have shown moderate to good antiviral activities against the tobacco mosaic virus (TMV) mdpi.com. Lupane-type azepane triterpenoids have been synthesized and evaluated for their antitubercular activity, with some compounds exhibiting high activity against Mycobacterium tuberculosis mdpi.com. Furthermore, spiro azepane-oxazolidinones have been identified as potent blockers of the voltage-gated potassium channel Kv1.3, suggesting their potential for treating T-cell mediated autoimmune diseases nih.gov. Research also indicates that azepane derivatives can act as potent neuropharmacological agents unibe.ch.

FDA-Approved Azepane-Based Drugs

Several FDA-approved drugs feature the azepane ring system, demonstrating its established pharmaceutical relevance. Examples include:

  • Mecillinam: An antibiotic researchgate.net.
  • Cetiedil: A vasodilator and antisickling agent researchgate.net.
  • Nabazenil: A cannabinoid receptor agonist researchgate.net.
  • Amicibone: An antihistamine researchgate.net.
  • Tolazamide: An oral hypoglycemic agent for type 2 diabetes lifechemicals.com.
  • Azelastine: A selective histamine (B1213489) antagonist used for allergies lifechemicals.com.
  • Bazedoxifene: A selective estrogen receptor modulator (SERM) wikipedia.org.
  • Glisoxepide: An antidiabetic agent wikipedia.org.
  • Setastine: An antihistamine wikipedia.org.
  • Eslicarbazepine acetate: An antiepileptic drug rsc.org.
  • Novel Pharmacophores from Azepan-3-ol Derivatives

    The this compound scaffold provides a versatile platform for developing novel pharmacophores by enabling various structural modifications. The seven-membered azepane ring itself can be considered a conformationally constrained sugar bioisostere, similar to moieties found in nucleoside reverse transcriptase inhibitors researchgate.net. Modifications to the azepane ring and its substituents can lead to compounds with enhanced or altered biological activities. For example, the spirocyclic azepane-oxazolidinone structure has been explored for Kv1.3 channel blocking activity, highlighting how structural variations can lead to new therapeutic targets nih.gov. Research into azepane derivatives continues to uncover new pharmacophores with potential applications in areas such as cancer therapy, by targeting pathways like PI3K/Akt/mTOR bohrium.com, and in developing novel antibiotics by targeting bacterial ribosomes ucsd.edu. The ability to introduce diverse functional groups onto the azepane core allows for fine-tuning of interactions with biological targets, leading to the discovery of new therapeutic leads.


    Q & A

    Basic Research Questions

    Q. What are the validated synthetic routes for Azepan-3-ol, and how can structural purity be confirmed?

    • Methodology : Use nucleophilic ring-opening of epoxides or reductive amination of ketones, followed by purification via column chromatography. Structural confirmation requires 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS). Cross-reference spectral data with databases like NIST Chemistry WebBook and peer-reviewed syntheses.
    • Validation : Compare melting points, boiling points, and optical rotation values with literature. Ensure reproducibility across multiple batches .

    Q. How can researchers address discrepancies in reported physicochemical properties (e.g., solubility, logP) of this compound?

    • Methodology : Replicate experiments under standardized conditions (e.g., pH, temperature) using HPLC or gravimetric analysis. Validate results against computational predictions (e.g., COSMO-RS for solubility). Document solvent purity and instrument calibration .
    • Contradiction Analysis : Perform meta-analyses to identify outliers and assess methodological variability (e.g., buffer composition in solubility studies) .

    Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?

    • Experimental Design : Use cell-based assays (e.g., HEK293 or primary neurons for CNS targets) with dose-response curves. Include positive/negative controls and triplicate measurements. Validate target engagement via Western blotting or fluorescence-based techniques .

    Advanced Research Questions

    Q. How can contradictory results in this compound’s thermodynamic stability be resolved across studies?

    • Methodology : Apply differential scanning calorimetry (DSC) and isothermal titration calorimetry (ITC) under controlled humidity and temperature. Compare data with quantum mechanical calculations (e.g., DFT for conformational energy barriers).
    • Contradiction Analysis : Systematically review experimental protocols (e.g., sample preparation, heating rates) and assess batch-to-batch variability using ANOVA .

    Q. What strategies optimize enantioselective synthesis of this compound for chiral pharmacology studies?

    • Methodology : Employ asymmetric catalysis (e.g., chiral oxazaborolidines) or enzymatic resolution. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Cross-validate with X-ray crystallography of intermediates .
    • Data Interpretation : Use multivariate analysis to correlate catalyst structure with ee outcomes. Reference mechanistic studies from journals like J. Org. Chem. .

    Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound derivatives?

    • Experimental Design : Synthesize analogs with systematic substitutions (e.g., alkyl chains, halogens). Test bioactivity in parallel assays (e.g., enzyme inhibition, membrane permeability). Apply machine learning (e.g., Random Forest) to identify critical substituents .
    • Validation : Confirm SAR trends using orthogonal assays (e.g., SPR for binding kinetics) and in silico docking (AutoDock Vina) .

    Q. What ethical and methodological considerations apply to in vivo toxicology studies of this compound?

    • Guidelines : Follow OECD 423 for acute toxicity and ICH M3(R2) for repeated-dose studies. Use species-specific metabolic models (e.g., humanized mice) to predict hepatotoxicity. Document adverse events per ARRIVE guidelines .
    • Data Management : Store raw data in FAIR-compliant repositories (e.g., Zenodo) with detailed metadata on dosing regimens and animal welfare protocols .

    Methodological Resources

    • Spectral Data : NIST Chemistry WebBook for validated 1H^1H-NMR and IR spectra .
    • Systematic Reviews : Cochrane Handbook for meta-analysis protocols .
    • Ethical Compliance : Institutional Animal Care and Use Committee (IACUC) guidelines for in vivo studies .

    Note: Avoid non-peer-reviewed sources (e.g., commercial databases like BenchChem). Prioritize ACS, RSC, and Springer journals for citations .

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    Azepan-3-ol

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